1-Hexylpyrrole-2,5-dione

Atom Transfer Radical Polymerization Block Copolymer Ionic Liquid

1-Hexylpyrrole-2,5-dione, commonly known as N-hexylmaleimide (nHMI) or N-n-hexylmaleimide, is an N-alkyl substituted maleimide with molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol. It features a five-membered pyrrole-2,5-dione core bearing a linear n-hexyl substituent on the nitrogen atom.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 17450-29-2
Cat. No. B100945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexylpyrrole-2,5-dione
CAS17450-29-2
Synonyms1-hexyl-1H-pyrrole-2,5-dione
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3
InChIKeyFBPVUBVZRPURIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylpyrrole-2,5-dione (CAS 17450-29-2): Technical Baseline for Scientific Procurement


1-Hexylpyrrole-2,5-dione, commonly known as N-hexylmaleimide (nHMI) or N-n-hexylmaleimide, is an N-alkyl substituted maleimide with molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol . It features a five-membered pyrrole-2,5-dione core bearing a linear n-hexyl substituent on the nitrogen atom . The compound's electron-deficient maleimide double bond confers high reactivity toward radical polymerization, nucleophilic thiol addition, and Diels-Alder cycloaddition reactions [1]. Commercially, this monomer is typically supplied at 95% purity and serves as a versatile building block for functional polymers, copolymer thermal stabilizers, bioconjugation reagents, and advanced optical materials .

Why N-Hexylmaleimide Cannot Be Readily Substituted by Generic N-Alkyl or N-Aryl Maleimides


The N-hexyl substituent occupies a structurally defined niche between shorter alkyl chains (e.g., N-ethylmaleimide) that lack sufficient hydrophobicity for membrane penetration or polymer compatibility, and bulkier cyclic or aromatic substituents (e.g., N-cyclohexylmaleimide, N-phenylmaleimide) that introduce steric constraints altering polymerization kinetics, copolymer microstructure, and material solubility [1]. Even among N-alkylmaleimides, the chain length critically governs the pseudo-second-order inactivation constant (k₂) in enzyme systems and influences the balance between monomer reactivity and the resulting polymer's thermal/mechanical properties [2]. Substituting N-hexylmaleimide with an analog of different chain length or steric profile without re-optimization of polymerization conditions or biological assay parameters predictably leads to altered activation energies, divergent reactivity ratios, and non-equivalent material performance [3].

Quantitative Differentiation Evidence for 1-Hexylpyrrole-2,5-dione vs. Comparator Maleimides


ATRP Copolymerization with Styrene: Controlled Molecular Weight Distribution and Alternating Structure

N-Hexylmaleimide undergoes atom transfer radical copolymerization (ATRP) with styrene in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) at room temperature using CuBr/pentamethyldiethylenetriamine catalyst [1]. The resulting poly(N-hexylmaleimide-co-styrene) copolymers exhibit well-defined molecular weights with low polydispersities (1.18 < Mw/Mn < 1.36) and possess an alternating structure over a wide monomer feed range (f₁ = 0.3–0.8) [1]. In contrast, ATRP cannot be applied to styrene-maleic anhydride copolymerization because ATRP catalysts interact deleteriously with the anhydride functionality [2], establishing N-hexylmaleimide as a viable controlled radical polymerization monomer where maleic anhydride is incompatible.

Atom Transfer Radical Polymerization Block Copolymer Ionic Liquid

Radical Homopolymerization Activation Energy Relative to N-Phenylmaleimide and N-Cyclohexylmaleimide

Thermally initiated radical homopolymerization of N-substituted maleimides in tetrahydrofuran using AIBN initiator revealed a definitive ordering of activation energies: Eₐ(PHMI) < Eₐ(nHMI) < Eₐ(CHMI), where PHMI = N-phenylmaleimide, nHMI = N-hexylmaleimide, and CHMI = N-cyclohexylmaleimide [1]. The overall activation energy and frequency factor values were calculated as E = 22.8 kcal/mol and A = 9.5×10¹¹ for nHMI, compared to E = 22.2 kcal/mol, A = 6.4×10¹¹ for CHMI [2]. This places nHMI at an intermediate kinetic position, offering higher reactivity than the sterically hindered cyclohexyl derivative while maintaining greater solubility than the aromatic phenyl derivative.

Radical Polymerization Kinetics Activation Energy

Copolymerization Reactivity Ratios with Methyl Methacrylate vs. Cyclohexyl and Benzyl Analogs

In radical copolymerization with methyl methacrylate (M₂) at 60°C in THF with AIBN initiation, N-hexylmaleimide (I, M₁) exhibited reactivity ratios r₁ = 0.17, r₂ = 2.02 [1]. Comparative values for N-cyclohexylmaleimide (II) were r₁ = 0.13, r₂ = 2.29, and for N-benzylmaleimide (III) were r₁ = 0.14, r₂ = 1.54 [1]. The Alfrey-Price Q-e parameters calculated from these ratios were Q = 0.56, e = 1.43 for nHMI; Q = 0.50, e = 1.50 for CHMI; and Q = 0.79, e = 1.63 for benzylmaleimide [1]. The higher Q value for nHMI relative to CHMI (0.56 vs. 0.50) indicates greater resonance stabilization of the propagating radical, suggesting enhanced copolymerizability with electron-donating comonomers.

Copolymerization Reactivity Ratio Q-e Scheme

Group Transfer Polymerization Behavior: Gelation Distinguishes nHMI from N-Phenylmaleimide

ABA triblock copolymer synthesis via group transfer polymerization (GTP) using a difunctional initiator revealed a critical behavioral divergence between N-phenylmaleimide (NPM) and N-hexylmaleimide (NHM) [1]. Sequential addition of NPM to living poly(methyl methacrylate) or poly(butyl methacrylate) produced well-defined block copolymers with good thermal stability, though the reaction did not exhibit living characteristics [1]. In marked contrast, GTP of NHM resulted in gelation under identical conditions [1]. This gelation phenomenon, absent with NPM, indicates that the n-hexyl substituent fundamentally alters the chain-end reactivity or cross-propagation behavior in GTP, making nHMI unsuitable for block copolymer synthesis via this specific methodology.

Group Transfer Polymerization Block Copolymer Methacrylate

Enzyme Inactivation Kinetics: Chain-Length Proportional Reactivity vs. N-Ethylmaleimide

Even-chained N-alkylmaleimides up to 10 carbon atoms were evaluated for inactivation of Escherichia coli succinic thiokinase [1]. The pseudo-second-order inactivation constant (k₂) was directly proportional to the alkyl chain length [1]. N-Hexylmaleimide (C6 chain) thus exhibits higher inactivation potency than shorter-chain analogs such as N-ethylmaleimide (C2), while maintaining equivalent sulfhydryl group specificity [1]. Notably, both N-ethylmaleimide and N-hexylmaleimide showed partial protection by ATP or CoA against enzyme inactivation, indicating a conserved binding-site interaction mechanism across the alkyl series [1].

Enzyme Inhibition Succinic Thiokinase Sulfhydryl Reagent

Advanced Materials Application: Covalent Organic Nanosheet Functionalization via [4+2] Cycloaddition

N-Hexylmaleimide has been uniquely employed for the chemical exfoliation and functionalization of anthracene-based covalent organic frameworks (COFs) to yield free-standing ultrathin covalent organic nanosheets (CONs) [1]. The functionalization occurs via [4+2] Diels-Alder cycloaddition between the maleimide double bond and anthracene moieties within the COF layers [2]. This approach produced centimeter-sized free-standing thin films through layer-by-layer CON assembly at the air-water interface without requiring surfactants or stabilizing agents [1]. The n-hexyl substituent provides sufficient hydrophobic character to facilitate interfacial assembly while maintaining solution processability—a balance that shorter or more hydrophilic maleimides cannot achieve.

Covalent Organic Framework Nanosheets Chemical Exfoliation

Optimal Scientific and Industrial Application Scenarios for 1-Hexylpyrrole-2,5-dione


Controlled Radical Copolymerization for Alternating Styrene Copolymers

Employ N-hexylmaleimide in atom transfer radical copolymerization (ATRP) with styrene in ionic liquid media to synthesize well-defined alternating copolymers with narrow molecular weight distributions (1.18 < Mw/Mn < 1.36) [1]. This scenario is optimal when maleic anhydride is unsuitable due to catalyst incompatibility with ATRP conditions. The room-temperature polymerization in [bmim][PF₆] yields predictable molecular weights and alternating microstructure across a broad monomer feed range (f₁ = 0.3–0.8), suitable for precision polymer synthesis in academic research and specialty material development [1].

Copolymer Thermal Stabilizer with Predictable Reactivity Ratios

Utilize N-hexylmaleimide as a comonomer with methyl methacrylate for synthesizing copolymers requiring enhanced thermal stability and controlled composition. The established reactivity ratios (r₁ = 0.17, r₂ = 2.02) and Q-e parameters (Q = 0.56, e = 1.43) [2] enable accurate prediction of copolymer composition drift and sequence distribution. The intermediate activation energy (E = 22.8 kcal/mol, positioned between N-phenylmaleimide and N-cyclohexylmaleimide) [3] provides balanced polymerization kinetics that facilitate reproducible batch processing in industrial polymer production.

Biochemical Probe with Tunable Hydrophobicity and Membrane Permeability

Deploy N-hexylmaleimide as a sulfhydryl-directed enzyme inhibitor in biochemical assays where intermediate chain length (C6) is required. The pseudo-second-order inactivation constant (k₂) for E. coli succinic thiokinase is proportional to alkyl chain length [4], positioning nHMI between shorter-chain N-ethylmaleimide (lower potency, higher polarity) and longer-chain N-decylmaleimide (higher potency, potential solubility constraints). This intermediate hydrophobicity profile is advantageous for studies requiring balanced membrane permeability and aqueous solubility in cellular or enzymatic systems.

Advanced 2D Material Functionalization via Diels-Alder Chemistry

Apply N-hexylmaleimide for the chemical exfoliation and functionalization of anthracene-containing covalent organic frameworks (COFs) to produce free-standing covalent organic nanosheets (CONs) [5]. The [4+2] cycloaddition between the maleimide double bond and anthracene moieties enables postsynthetic modification that prevents layer restacking and facilitates scalable thin-film fabrication at the air-water interface. This established methodology, validated in high-impact materials chemistry research, distinguishes nHMI from maleimides lacking documented success in 2D material functionalization [5].

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